(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal
Description
(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal is a structurally complex compound featuring an oxazolidinone core, a 3,5-dichloro-4-fluoro-biphenyl moiety, and a benzyl group. The oxazolidinone ring is a five-membered heterocycle known for its role in enhancing metabolic stability and bioavailability in pharmaceuticals . The biphenyl group, substituted with electron-withdrawing chlorine and fluorine atoms, likely contributes to steric bulk and electronic effects, which may influence binding affinity to biological targets.
Properties
Molecular Formula |
C27H24Cl2FNO4 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(3R)-4-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal |
InChI |
InChI=1S/C27H24Cl2FNO4/c28-23-14-21(19-9-5-2-6-10-19)15-24(29)27(23,30)16-20(11-12-32)25(33)31-22(17-35-26(31)34)13-18-7-3-1-4-8-18/h1-10,12,14-15,20,22-23H,11,13,16-17H2/t20-,22-,23?,27?/m1/s1 |
InChI Key |
YKZMRPKLINDMDF-SGOJDMRXSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)[C@H](CC=O)CC2(C(C=C(C=C2Cl)C3=CC=CC=C3)Cl)F)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)C(CC=O)CC2(C(C=C(C=C2Cl)C3=CC=CC=C3)Cl)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxazolidinone Core
The oxazolidinone fragment is typically prepared starting from chiral amino alcohols or epoxides. A common approach involves:
Step 1: Formation of the Oxazolidinone Ring
Treatment of an appropriately substituted aniline derivative with benzyl chloroformate under mildly basic conditions generates a carbamate intermediate. This intermediate is then reacted with (R)-glycidyl butyrate or a similar chiral epoxide to form the oxazolidinone ring with defined stereochemistry at the 3- and 4-positions of the ring. This method ensures the (R)-configuration in the oxazolidinone ring system.Step 2: Functionalization of the Oxazolidinone
The oxazolidinone intermediate is further functionalized at the 3-position with a chloromethyl group or similar electrophile to allow subsequent coupling reactions.
Final Functional Group Transformations
Aldehyde Formation :
The 4-oxobutanal moiety is introduced by oxidation of a corresponding alcohol or by selective functional group transformation on the side chain of the oxazolidinone-biphenyl intermediate.Stereochemical Integrity :
Throughout the synthesis, stereochemical control is maintained by using chiral starting materials and mild reaction conditions to avoid racemization.
Summary of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Carbamate formation | Benzyl chloroformate, mild base, substituted aniline | High | Forms carbamate intermediate |
| 2 | Oxazolidinone ring formation | (R)-glycidyl butyrate, mild base | High | Stereoselective ring closure |
| 3 | Halogenation/functionalization | Chloromethylation reagents | Moderate | Prepares for Suzuki coupling |
| 4 | Suzuki-Miyaura cross-coupling | Biphenyl boronic acid, Pd catalyst, K2CO3, toluene, reflux | 60–84 | Key step for biphenyl substitution |
| 5 | Oxidation to aldehyde | Mild oxidants (e.g., PCC, Swern oxidation) | Variable | Introduces 4-oxobutanal functionality |
| 6 | Purification | RP-HPLC, silica gel chromatography | — | Ensures product purity and stereochemistry |
Detailed Experimental Example (Adapted)
- A solution of 4-bromo-3-fluoroaniline is treated with benzyl chloroformate under basic conditions to form the carbamate intermediate.
- The intermediate is reacted with (R)-glycidyl butyrate to afford the oxazolidinone ring system.
- The oxazolidinone is then halogenated at the 3-position to introduce a suitable leaving group.
- Separately, 3,5-dichloro-4-fluoro-[1,1'-biphenyl]-4-ylboronic acid is synthesized or obtained commercially.
- The halogenated oxazolidinone and biphenyl boronic acid are combined with tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in toluene under reflux for 7 hours under nitrogen atmosphere.
- After work-up and purification by silica gel chromatography, the coupled product is isolated.
- Finally, oxidation of the side chain alcohol to the aldehyde is performed using mild oxidation methods to yield the target compound.
Analytical Data and Characterization
NMR Spectroscopy :
Proton and carbon NMR confirm the formation of the oxazolidinone ring and biphenyl substitution pattern, with characteristic chemical shifts for aromatic protons and the aldehyde proton.Mass Spectrometry :
High-resolution mass spectrometry (HRMS) verifies the molecular weight consistent with the formula of the target compound.Chromatography :
RP-HPLC retention times are used to confirm purity and stereochemical integrity.
Research Findings and Optimization Notes
- The use of chiral epoxides like (R)-glycidyl butyrate ensures high enantiomeric excess in the oxazolidinone ring formation step.
- Palladium-catalyzed Suzuki coupling is the most efficient method to introduce the biphenyl substituent with yields reported up to 84% under optimized conditions.
- Microwave-assisted Suzuki coupling can reduce reaction times significantly while maintaining yields.
- Careful control of oxidation conditions is necessary to prevent overoxidation or racemization during aldehyde formation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the ketone group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups and stereochemistry could interact with biological targets in unique ways, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure could impart unique physical and chemical characteristics to the materials.
Mechanism of Action
The mechanism of action of ®-4-(®-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Impact
The compound’s key structural elements can be compared to other heterocyclic and biphenyl-containing derivatives (Table 1):
Table 1. Structural and functional comparison of the target compound with analogues.
Substituent Effects on Bioactivity and Stability
- Electron-Withdrawing Groups : The 3,5-dichloro-4-fluoro substituents on the biphenyl group may enhance stability and target affinity through electron withdrawal, akin to halogenated motifs in antimicrobial agents .
- Oxazolidinone vs. Oxadiazole: Oxazolidinones are associated with improved pharmacokinetics compared to oxadiazoles, which are prone to metabolic oxidation .
- Biphenyl vs.
Research Findings and Implications
- Structural Insights : Crystallographic studies using programs like SHELXL could resolve the compound’s stereochemistry, critical for understanding its interaction with chiral biological targets.
- Antibacterial Potential: The dichloro-fluoro-biphenyl group may mimic the hydrophobic regions of antimicrobial peptides, suggesting possible activity against Gram-positive pathogens .
- Metabolic Stability: The oxazolidinone ring’s resistance to enzymatic degradation contrasts with the metabolic lability of oxadiazoles, positioning the compound as a promising scaffold for drug development .
Biological Activity
(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazolidinone core with a benzyl substituent and a biphenyl moiety, contributing to its pharmacological properties. The molecular formula is with a molecular weight of 388.45 g/mol.
Antimicrobial Activity
Studies have shown that compounds related to oxazolidinones exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been tested against various bacterial strains such as Bacillus subtilis and Escherichia coli. The presence of bulky groups in the structure enhances their effectiveness against these pathogens .
Anticancer Potential
Research indicates that certain oxazolidinone derivatives possess anticancer activities. For example, compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The biphenyl structure may contribute to increased lipophilicity, enhancing cellular uptake and efficacy .
Neuroprotective Effects
There is emerging evidence suggesting that oxazolidinone derivatives can exert neuroprotective effects. A study focused on their ability to modulate sodium channels has shown promise in reducing excitotoxicity in neuronal cells, which is crucial for conditions like epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Apoptosis Induction : In cancer cells, these compounds can induce apoptosis via mitochondrial pathways.
- Ion Channel Modulation : They may influence ion channel activity, particularly sodium channels, leading to altered neuronal excitability.
Case Studies
Several case studies highlight the compound's potential:
- Antimicrobial Efficacy : A study tested various oxazolidinone derivatives against multidrug-resistant strains and found significant activity against Staphylococcus aureus.
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives led to a decrease in cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents.
- Neuropharmacology : Research involving animal models indicated that these compounds could reduce seizure frequency and severity in models of epilepsy.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal, and how can they be methodologically addressed?
- Synthetic Challenges :
- Stereochemical control at the oxazolidinone and biphenyl moieties.
- Stability of the 4-oxobutanal group under reaction conditions.
- Methodological Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemical integrity during alkylation or acylation steps .
- Employ low-temperature (-78°C) reactions to stabilize reactive intermediates like enolates .
- Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated biphenyl intermediates .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Handling :
- Use nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .
- Conduct reactions under inert atmosphere (N2/Ar) to prevent oxidation of the oxazolidinone or aldehyde groups .
- Storage :
- Store in airtight containers at -20°C, with desiccants to prevent hydrolysis of the oxo groups .
- Avoid exposure to moisture or strong acids/bases to prevent degradation .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing the yield of this compound in multistep syntheses?
- Design of Experiments (DoE) :
- Apply factorial design to screen variables (e.g., temperature, catalyst loading) in the coupling of biphenyl and oxazolidinone fragments .
- Use Bayesian optimization for reaction parameter tuning, reducing trial runs by 30–50% compared to manual methods .
- Case Study :
- A 2021 flow-chemistry study achieved 72% yield for a structurally similar fluorinated aldehyde via Swern oxidation under continuous-flow conditions, minimizing thermal degradation .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound?
- Analytical Workflow :
- NMR : Compare experimental <sup>1</sup>H/<sup>13</sup>C spectra with computational predictions (DFT or machine learning-based tools like ACD/Labs) .
- MS : Use high-resolution LC-MS (Q-TOF) to distinguish isotopic patterns (e.g., Cl/F adducts) and confirm molecular formula .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .
Q. What are the methodological considerations for studying the stereochemical impact of the (R,R) configuration on biological activity?
- Approach :
- Synthesize all four stereoisomers and compare their binding affinities (e.g., via SPR or ITC) to chiral targets (e.g., enzymes or receptors) .
- Use molecular dynamics simulations to model diastereomer-target interactions, focusing on hydrogen-bonding networks with the oxazolidinone carbonyl .
- Data Interpretation :
- A 2012 study on analogous oxazolidinones showed a 10-fold potency difference between (R,R) and (S,S) isomers due to steric clashes in the active site .
Contradictions and Mitigation Strategies
- Contradiction : Some studies report oxazolidinone ring-opening under basic conditions , while others observe stability at pH 7–9 .
- Resolution : Use buffered aqueous phases (pH 7.4) during extraction to avoid decomposition .
- Contradiction : Conflicting solubility data in polar solvents (e.g., DMSO vs. MeOH).
- Resolution : Pre-saturate solvents with N2 to prevent oxidative degradation during solubility testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
